3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate
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Overview
Description
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
For instance, the sulfonamide group can be introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The esterification can be achieved by reacting the intermediate with appropriate carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield alcohols, and substitution can yield various substituted derivatives .
Scientific Research Applications
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The ester group can be hydrolyzed to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- 2-((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)PROPANOIC ACID
Uniqueness
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromene core and the sulfonamide group enhances its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H27NO6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C24H27NO6S/c1-6-15(3)22(25-32(28,29)19-10-7-14(2)8-11-19)24(27)30-18-9-12-20-16(4)17(5)23(26)31-21(20)13-18/h7-13,15,22,25H,6H2,1-5H3/t15-,22+/m1/s1 |
InChI Key |
GQADJEOUCQOSLA-QRQCRPRQSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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